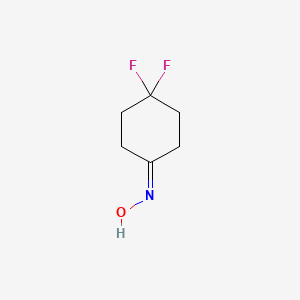
6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its bromine atom and piperazine ring structure. This compound is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and benzene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the bromination of pyrimidine to introduce the bromo group at the 5-position. This is followed by the formation of the piperazine ring through a series of reactions involving amine groups and appropriate coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be closely monitored to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate.
Reduction: : The compound can be reduced to remove the bromine atom.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles can be used to substitute the bromine atom, depending on the desired product.
Major Products Formed
Oxidation: : Bromates or other oxidized derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : A wide range of substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry and Biology
This compound is used in research to study the properties of pyrimidines and their derivatives. It can serve as a building block for more complex molecules in organic synthesis.
Medicine
In medicinal chemistry, this compound may be used as a precursor for pharmaceuticals, particularly those targeting diseases where pyrimidine analogs are effective.
Industry
In the chemical industry, it can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors in the body, leading to therapeutic effects. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine
2-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)ethanol
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine
Uniqueness
6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the presence of both bromine and piperazine rings, which can influence its reactivity and applications.
Propriétés
IUPAC Name |
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN6O2/c13-8-6-14-11(15-7-8)19-3-1-18(2-4-19)9-5-10(20)17-12(21)16-9/h5-7H,1-4H2,(H2,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCKRRKOWGVLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NC(=O)N2)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one](/img/structure/B2930778.png)

![(3Z)-1-[(4-methylphenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2930782.png)
![Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2930784.png)
![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2930785.png)

![3-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2930787.png)
![5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2930788.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid](/img/structure/B2930789.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2930790.png)

![N-[(3-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2930794.png)
![3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930795.png)
![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)
